molecular formula C37H52O6 B127934 Hobz-ohmap CAS No. 155510-77-3

Hobz-ohmap

Cat. No.: B127934
CAS No.: 155510-77-3
M. Wt: 592.8 g/mol
InChI Key: VGODRAUARQJBJM-FCWPOGGHSA-N
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Description

Hobz-ohmap is a complex organic compound belonging to the class of triterpenoids. Triterpenoids are known for their diverse biological activities and are often found in medicinal plants. This compound is of particular interest due to its potential therapeutic properties and its presence in various natural sources.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hobz-ohmap typically involves multiple steps, including the protection and deprotection of functional groups, as well as selective oxidation and reduction reactions. The specific synthetic route can vary depending on the starting materials and desired yield. Common reagents used in the synthesis include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources, followed by purification processes such as chromatography. Alternatively, large-scale synthesis can be achieved through optimized reaction conditions that ensure high yield and purity. The choice of method depends on factors like cost, availability of raw materials, and intended application.

Chemical Reactions Analysis

Types of Reactions

Hobz-ohmap undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert ketones or aldehydes to alcohols.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic agent for treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Hobz-ohmap involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, binding to receptors, or altering gene expression. The exact pathways and targets can vary depending on the biological context and the specific effects being studied.

Comparison with Similar Compounds

Hobz-ohmap can be compared with other triterpenoids such as:

    Betulinic Acid: Known for its anti-cancer properties.

    Oleanolic Acid: Exhibits anti-inflammatory and hepatoprotective effects.

    Ursolic Acid: Used for its anti-microbial and anti-oxidant activities.

The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.

Properties

CAS No.

155510-77-3

Molecular Formula

C37H52O6

Molecular Weight

592.8 g/mol

IUPAC Name

(4aS,6aS,6bR,8aS,10S,12R,12aR,14aS,14bS)-12-hydroxy-10-(4-hydroxybenzoyl)oxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C37H52O6/c1-32(2)18-19-37(31(41)42)17-14-25-34(5)15-12-24-33(3,4)29(43-30(40)22-8-10-23(38)11-9-22)20-28(39)36(24,7)26(34)13-16-35(25,6)27(37)21-32/h8-11,14,24,26-29,38-39H,12-13,15-21H2,1-7H3,(H,41,42)/t24-,26-,27-,28+,29-,34-,35+,36-,37+/m0/s1

InChI Key

VGODRAUARQJBJM-FCWPOGGHSA-N

SMILES

CC1(CCC2(CC=C3C4(CCC5C(C(CC(C5(C4CCC3(C2C1)C)C)O)OC(=O)C6=CC=C(C=C6)O)(C)C)C)C(=O)O)C

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@@]4(C2=CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)([C@@H](C[C@@H](C3(C)C)OC(=O)C6=CC=C(C=C6)O)O)C

Canonical SMILES

CC1(CCC2(CC=C3C4(CCC5C(C(CC(C5(C4CCC3(C2C1)C)C)O)OC(=O)C6=CC=C(C=C6)O)(C)C)C)C(=O)O)C

Synonyms

1-hydroxymaprounic 3-p-hydroxybenzoate
HOBz-OHMAP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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